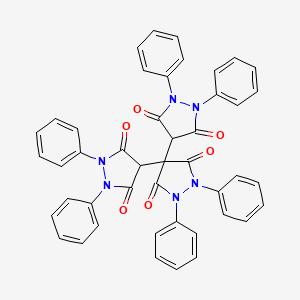

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure comprising multiple pyrazolidine and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and ketones. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as the proper handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione

- This compound

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound belonging to the class of pyrazolidine derivatives. With a molecular formula of C45H32N6O6 and a molecular weight of approximately 752.8 g/mol, this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure features multiple phenyl groups and keto functionalities that contribute to its pharmacological properties. The unique arrangement of these groups is believed to confer distinct biological activities compared to related compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Phenylbutazone | Pyrazolidinedione structure | Widely used as an anti-inflammatory agent |

| 1,2-Diphenylpyrazolidine-3,5-dione | Similar pyrazolidine core | Studied for enzyme inhibition properties |

| Oxphenbutazone | Derivative with additional substituents | Enhanced anti-inflammatory activity |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating the activity of various enzymes involved in inflammatory pathways. It has shown potential in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases, which are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Analgesic Effects

The compound also displays analgesic properties. Its mechanism may be linked to its ability to reduce the production of pain-inducing substances within the body. Studies have demonstrated that it can effectively alleviate pain in models of acute and chronic inflammation .

Uricosuric Activity

Additionally, there is evidence suggesting that this compound may possess mild uricosuric activity , which could be beneficial in treating conditions like gout by promoting the excretion of uric acid . This effect is particularly relevant given the compound's structural similarities to phenylbutazone, a known uricosuric agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory responses. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes like COX and lipoxygenase.

- Gene Expression Modulation : It has been reported to influence gene expression related to inflammation and pain pathways .

Case Studies

Several studies have investigated the biological activity of related compounds to elucidate the effects of this compound:

- Study on Inflammation : A study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a significant reduction in swelling compared to control groups .

- Analgesic Efficacy : Another study evaluated its analgesic properties through hot plate tests in mice. The findings demonstrated a notable increase in pain threshold among treated subjects .

- Uric Acid Metabolism : Research focusing on uric acid transporters showed that this compound could modulate uric acid levels effectively in vitro.

Properties

CAS No. |

3812-22-4 |

|---|---|

Molecular Formula |

C45H32N6O6 |

Molecular Weight |

752.8 g/mol |

IUPAC Name |

4,4-bis(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)-1,2-diphenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C45H32N6O6/c52-39-37(40(53)47(32-21-9-2-10-22-32)46(39)31-19-7-1-8-20-31)45(43(56)50(35-27-15-5-16-28-35)51(44(45)57)36-29-17-6-18-30-36)38-41(54)48(33-23-11-3-12-24-33)49(42(38)55)34-25-13-4-14-26-34/h1-30,37-38H |

InChI Key |

NAMVGYMNDWZPDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)C4(C(=O)N(N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7C(=O)N(N(C7=O)C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.